KI-7
Overview
Description
Preparation Methods
The synthesis of KI-7 involves several steps. The compound is typically prepared through a series of organic reactions, starting with the appropriate indole derivative. The synthetic route includes the formation of an amide bond and subsequent modifications to achieve the desired structure.
Chemical Reactions Analysis
KI-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
KI-7 has a wide range of applications in scientific research:
Chemistry: It is used to study the modulation of adenosine receptors and their role in various chemical processes.
Biology: this compound is employed in research related to cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in conditions involving adenosine receptors.
Industry: While its industrial applications are limited, this compound is used in the development of new pharmaceuticals and research tools
Mechanism of Action
KI-7 exerts its effects by modulating the activity of adenosine A2B receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand, adenosine. This modulation affects various signaling pathways, leading to changes in cellular responses. The molecular targets of this compound include the adenosine A2B receptors and associated signaling proteins .
Comparison with Similar Compounds
KI-7 is unique in its specific modulation of adenosine A2B receptors. Similar compounds include:
NECA: A non-selective adenosine receptor agonist.
BAY 60-6583: A selective adenosine A2B receptor agonist.
PSB 0777: An adenosine A2A receptor full agonist .
These compounds differ in their selectivity and mechanism of action, highlighting the unique properties of this compound in modulating adenosine A2B receptors.
Biological Activity
KI-7 is recognized as a positive allosteric modulator of the adenosine A2B receptor, a critical component in various physiological processes, including inflammation, metabolism, and cardiovascular function. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.
This compound enhances the activity of the adenosine A2B receptor by potentiating the effects of adenosine. Specifically, it increases cAMP production in CHO cells when stimulated by NECA (5'-N-ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist. This modulation can lead to various downstream effects that are critical in cellular signaling and response mechanisms.
Table 1: Summary of this compound Biological Activity
Cellular Effects
The activation of the A2B receptor by this compound has significant implications for various biological processes:
- Inflammation : A2B receptors are known to mediate anti-inflammatory responses. This compound may enhance these effects, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Metabolism : The modulation of cAMP levels can influence metabolic pathways, including glucose metabolism and lipolysis.
- Cardiovascular Function : By affecting vascular smooth muscle relaxation and endothelial function, this compound could play a role in managing cardiovascular diseases.
Case Studies
Recent studies have highlighted the potential applications of this compound in therapeutic contexts:
- Study on Pulmonary Arterial Hypertension (PAH) : Research indicates that miR-7, which is influenced by signaling pathways involving A2B receptors, may have protective roles against vascular stiffness associated with PAH. This suggests that compounds like this compound could be beneficial in modulating these pathways to alleviate symptoms of PAH .
- Cancer Research : The role of adenosine receptors in tumor microenvironments has been studied extensively. This compound's ability to modulate A2B receptor activity may provide new avenues for targeted cancer therapies, particularly in tumors where adenosine signaling contributes to immune evasion .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMGZFRIEZRHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies in Dictyostelium discoideum mutants with altered cGMP formation, including KI-7, indicate that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) affects chemotaxis by influencing the regulation of guanylyl cyclase. [] While the mutant shows poor receptor-stimulated calcium uptake, it exhibits a prolonged cGMP response due to a defect in the deactivation of guanylyl cyclase. [, ] This suggests that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) disrupts the normal feedback mechanisms that control cGMP levels, thereby affecting chemotactic signal transduction and the subsequent cellular movement. []
ANone: The molecular formula and weight information for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide are not provided in the research papers.
ANone: The research papers do not provide any spectroscopic data for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).
ANone: The provided research does not explore the material compatibility or stability of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) under various conditions.
ANone: N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) is not described as a catalyst in the provided research. Its role appears to be related to influencing cellular signaling pathways rather than directly catalyzing chemical reactions.
ANone: The research papers do not mention any computational chemistry or modeling studies conducted on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).
ANone: The research primarily focuses on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) as a specific Dictyostelium discoideum mutant and does not investigate the effects of structural modifications on its activity.
ANone: The provided research papers do not address any of these aspects related to N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound). The studies primarily focus on the compound's impact on cellular signaling and chemotaxis in Dictyostelium discoideum.
A: A crucial milestone in understanding N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) was its identification as a Dictyostelium discoideum mutant with a specific defect in guanylyl cyclase regulation. [, ] This finding provided valuable insights into the role of cGMP in chemotaxis and the complex interplay between cAMP receptors and guanylyl cyclase activity. [, ] Further research on this mutant could contribute to a more comprehensive understanding of chemotactic signaling pathways and the development of potential therapeutic targets for diseases involving aberrant cell migration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.